methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate is an organic compound with the molecular formula C16H15NO3S It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate typically involves the reaction of a thiophene derivative with an appropriate amine and a carbonyl compound. One common method involves the condensation of 3-aminothiophene-2-carboxylate with a β-keto ester under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate: Similar in structure but may have different substituents on the thiophene ring.
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core but differ in the functional groups attached to the ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[(Z)-3-oxo-2-phenylbut-1-enyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11(18)13(12-6-4-3-5-7-12)10-17-14-8-9-21-15(14)16(19)20-2/h3-10,17H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMSTVWVFPFMC-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=C(SC=C1)C(=O)OC)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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